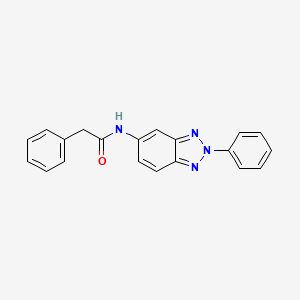![molecular formula C15H13ClN2OS B5694436 N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5694436.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide, also known as CPTH, is a synthetic compound used in scientific research for its potential therapeutic properties. CPTH is a small molecule inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in gene expression and chromatin remodeling. In
Mécanisme D'action
N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide inhibits the activity of HATs by binding to the active site of the enzyme. This prevents the enzyme from adding acetyl groups to histones, which can lead to changes in gene expression and chromatin structure. This compound has been shown to selectively inhibit the activity of certain HATs, such as p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. This compound has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide in lab experiments is its specificity for certain HATs, which allows for targeted inhibition of gene expression and chromatin structure. This compound is also relatively stable and easy to synthesize, which makes it a convenient tool for research. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used. In addition, this compound may not be effective in all cellular contexts, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide research. One area of interest is the development of more potent and selective HAT inhibitors, which could have therapeutic potential in cancer and other diseases. Another area of interest is the study of the downstream effects of HAT inhibition, such as changes in gene expression and chromatin structure. Finally, the use of this compound in combination with other drugs or therapies could be explored as a potential treatment strategy for various diseases.
Méthodes De Synthèse
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide involves the reaction of 4-chloroaniline with carbon disulfide to form 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 2-methylbenzamide to produce this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide is primarily used in scientific research to study the role of HAT activity in various cellular processes. HATs are enzymes that add acetyl groups to histones, which can alter gene expression and chromatin structure. This compound inhibits the activity of HATs, which can lead to changes in gene expression and cellular function. This compound has been used in research on cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-10-4-2-3-5-13(10)14(19)18-15(20)17-12-8-6-11(16)7-9-12/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVIOZGQTSTGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5694353.png)
![4-[(4-phenyl-1-piperazinyl)methyl]quinoline](/img/structure/B5694356.png)



![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5694381.png)
![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5694412.png)
![{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile](/img/structure/B5694415.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5694430.png)
![ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)

![3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5694455.png)

